Cas no 6312-09-0 (3-(2-phenylethyl)pyridine)

3-(2-Phenylethyl)pyridine is a versatile aromatic compound featuring a pyridine core substituted with a 2-phenylethyl group. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical applications. Its dual aromatic systems enhance reactivity in cross-coupling reactions, while the flexible ethylene linker allows for conformational adaptability in molecular design. The compound serves as a key intermediate in the development of bioactive molecules, ligands, and functional materials. High purity grades ensure consistent performance in research and industrial processes. Its stability under standard conditions and compatibility with common solvents further support its utility in synthetic chemistry.
3-(2-phenylethyl)pyridine structure
3-(2-phenylethyl)pyridine structure
Product Name:3-(2-phenylethyl)pyridine
CAS No:6312-09-0
MF:C13H13N
MW:183.249023199081
CID:46624
PubChem ID:238337
Update Time:2025-05-28

3-(2-phenylethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(2-phenylethyl)pyridine
    • 3-(2-phenethyl)-pyridine
    • 3-(2-phenyl ethyl)-pyridine
    • 3-Phenaethyl-pyridin
    • 3-phenethylpyridine
    • Pyridine,3-(2-phenylethyl)
    • Pyridine,3-phenethyl- (8CI)
    • 1-Phenyl-2-(b-pyridyl)ethane
    • NSC 42667
    • MLS002608433
    • 6312-09-0
    • SMR001527182
    • SCHEMBL8700016
    • DTXSID80285712
    • CHEMBL1879702
    • AKOS000280414
    • NSC42667
    • 3-phenylethylpyridine
    • HMS3092D03
    • NSC-42667
    • Inchi: 1S/C13H13N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h1-7,10-11H,8-9H2
    • InChI Key: DXKCYWXEHAMAQW-UHFFFAOYSA-N
    • SMILES: N1C=CC=C(C=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 183.10500
  • Monoisotopic Mass: 183.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 12.9A^2

Experimental Properties

  • Density: 1.04
  • Boiling Point: 281.9°C at 760 mmHg
  • Flash Point: 115.3°C
  • Refractive Index: 1.576
  • PSA: 12.89000
  • LogP: 2.86680

3-(2-phenylethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
P228460-50mg
3-(2-Phenylethyl)pyridine
6312-09-0
50mg
$ 205.00 2022-06-03
TRC
P228460-100mg
3-(2-Phenylethyl)pyridine
6312-09-0
100mg
$ 330.00 2022-06-03
TRC
P228460-250mg
3-(2-Phenylethyl)pyridine
6312-09-0
250mg
$ 660.00 2022-06-03

3-(2-phenylethyl)pyridine Related Literature

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